N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
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Scientific Research Applications
Oxidative Annulation and Functionalized Polyheterocyclic Compounds
Research has demonstrated the photoinduced direct oxidative annulation of certain furan and thiophene derivatives, leading to the synthesis of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants. This process highlights the utility of these compounds in generating complex structures with potential applications in material science and pharmacology (Zhang et al., 2017).
Chemoselective Protection
Furan and thiophene derivatives have been utilized in chemoselective protections, transforming into corresponding imidazolidine derivatives. This methodology serves as a protective strategy for aldehydes, showcasing the versatility of these compounds in synthetic chemistry (Carpenter & Chadwick, 1985).
Novel Pyridine and Naphthyridine Derivatives
Synthetic approaches involving furan and thiophene derivatives have led to the formation of novel pyridine and naphthyridine derivatives, indicating their broad applicability in the creation of new molecular frameworks with potential activity in various biological and chemical contexts (Abdelrazek et al., 2010).
C-H Bond Activation and Borylation
Studies have also explored the C-H bond activation and borylation of furans and thiophenes catalyzed by iron complexes. This research underlines the potential of these compounds in facilitating novel borylation reactions, contributing to advancements in organic synthesis and material science (Hatanaka, Ohki, & Tatsumi, 2010).
Synthesis of Geminally Activated Nitro Dienes
The condensation reactions involving furan and thiophene derivatives have been employed to produce geminally activated nitro dienes. This process exemplifies the synthetic utility of these compounds in generating structures with significant chemical reactivity, which could find applications in materials chemistry and as intermediates in organic synthesis (Baichurin et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound contains furan and thiophene moieties, which are often found in biologically active compounds . These structures could potentially interact with various biological targets, but without specific studies, it’s hard to identify the primary targets of this compound.
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Furan and thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14(15-7-3-2-4-8-15)22-20(24)19(23)21-13-16(17-9-5-11-25-17)18-10-6-12-26-18/h2-12,14,16H,13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZOMDBKEIVFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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